N-cyclopropyl-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide
Description
N-cyclopropyl-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which is further substituted with a hydroxypropan-2-yl group and a carboxamide group
Properties
IUPAC Name |
N-cyclopropyl-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,15)9-4-3-7-13(9)10(14)12-8-5-6-8/h8-9,15H,3-7H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRRXAYTXGENSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)NC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable pyrrolidine precursor. This can be achieved through the reaction of cyclopropyl bromide with a pyrrolidine derivative under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the hydroxypropan-2-yl group, often through a Grignard reaction or similar organometallic approach. Finally, the carboxamide group is introduced via an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxamide group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group can confer rigidity to the molecule, potentially enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide: Similar structure but with an ethyl group instead of a hydroxypropan-2-yl group.
N-cyclopropyl-2-(2-hydroxypropan-2-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-cyclopropyl-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide is unique due to the combination of its cyclopropyl and hydroxypropan-2-yl groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group can enhance the compound’s stability and rigidity, potentially leading to improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
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